Cas no 99357-64-9 (3-Pyridinemethanol, a-ethynyl-a-methyl-)

3-Pyridinemethanol, α-ethynyl-α-methyl-, is a versatile pyridine derivative characterized by the presence of an ethynyl group and a methyl substituent on the α-carbon of the pyridinemethanol backbone. This structural configuration imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for the construction of complex heterocyclic compounds. The ethynyl group enables click chemistry applications, while the pyridine moiety offers coordination potential in metal-catalyzed reactions. Its stability under standard conditions and compatibility with a range of solvents enhance its utility in pharmaceutical and agrochemical research. The compound’s distinct functional groups also facilitate derivatization for tailored molecular designs.
3-Pyridinemethanol, a-ethynyl-a-methyl- structure
99357-64-9 structure
Product Name:3-Pyridinemethanol, a-ethynyl-a-methyl-
CAS No:99357-64-9
MF:C9H9NO
MW:147.173862218857
CID:802410
PubChem ID:4912813
Update Time:2025-06-11

3-Pyridinemethanol, a-ethynyl-a-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinemethanol, a-ethynyl-a-methyl-
    • 3-Pyridinemethanol,alpha-ethynyl-alpha-methyl-(6CI)
    • CS-0321590
    • 3-Pyridinemethanol, alpha-ethynyl-alpha-methyl-
    • 2-pyridin-3-ylbut-3-yn-2-ol
    • 2-(3-PYRIDYL)-3-BUTYN-2-OL
    • 2-(pyridin-3-yl)but-3-yn-2-ol
    • 99357-64-9
    • 3-Pyridinemethanol, .alpha.-ethynyl-.alpha.-methyl-
    • SCHEMBL1614645
    • AKOS005599793
    • Inchi: 1S/C9H9NO/c1-3-9(2,11)8-5-4-6-10-7-8/h1,4-7,11H,2H3
    • InChI Key: XWHZFQZVLPIWSU-UHFFFAOYSA-N
    • SMILES: OC(C#C)(C)C1C=NC=CC=1

Computed Properties

  • Exact Mass: 147.068413911g/mol
  • Monoisotopic Mass: 147.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 33.1Ų

3-Pyridinemethanol, a-ethynyl-a-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392260-500mg
2-(Pyridin-3-yl)but-3-yn-2-ol
99357-64-9 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2-(Pyridin-3-yl)but-3-yn-2-ol
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 3-Pyridinemethanol, a-ethynyl-a-methyl-

Comprehensive Analysis of 3-Pyridinemethanol, α-ethynyl-α-methyl- (CAS No. 99357-64-9): Properties, Applications, and Industry Trends

3-Pyridinemethanol, α-ethynyl-α-methyl- (CAS No. 99357-64-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This heterocyclic derivative combines a pyridine core with ethynyl and methyl functional groups, offering versatile reactivity for synthetic applications. Recent studies highlight its potential as a building block for small-molecule drugs targeting neurological disorders—a trending topic in AI-driven drug discovery platforms.

The compound’s structure-activity relationship (SAR) has been explored in medicinal chemistry circles, particularly for modulating enzyme inhibition. Researchers are investigating its role in developing kinase inhibitors, a hot topic in cancer therapeutics forums. Its hydrogen-bond acceptor capacity (from the pyridine nitrogen) and steric effects (from the α-methyl group) make it valuable for molecular docking simulations—a frequently searched term in computational chemistry communities.

From a synthetic perspective, 3-Pyridinemethanol, α-ethynyl-α-methyl- serves as a precursor for click chemistry applications. The terminal alkyne group enables Huisgen cycloaddition reactions, aligning with the growing demand for bioorthogonal chemistry in bioconjugation techniques. Industry reports suggest its use in fluorescent probes development, addressing the surge in bioimaging-related searches.

Environmental considerations are also noteworthy. The compound’s low ecotoxicity profile (as per recent QSAR modeling studies) positions it favorably compared to traditional halogenated intermediates. This aligns with the green chemistry movement—a dominant theme in sustainable synthesis discussions. Analytical methods like HPLC-MS and NMR spectroscopy (common troubleshooting keywords) are essential for characterizing its purity, given the chiral center at the α-carbon.

Market analysts note rising demand for 3-Pyridinemethanol derivatives in crop protection formulations, coinciding with increased searches for next-generation pesticides. Its systemic mobility in plants and metabolic stability make it a candidate for neonicotinoid alternatives—a controversial yet highly searched topic. Regulatory databases classify it under REACH compliance, another trending search term among chemical compliance professionals.

In material science, the compound’s π-conjugation system attracts interest for organic electronics. Patent literature reveals experimental use in OLED emissive layers, tapping into the booming flexible display market. The ethynyl group’s role in cross-coupling reactions (a staple in Pd-catalyzed synthesis queries) further expands its utility.

Storage recommendations emphasize protection from oxidative degradation—a common concern reflected in chemical stability searches. Suppliers typically provide technical data sheets with Hansen solubility parameters, catering to formulation scientists optimizing drug delivery systems. The compound’s logP value (frequently queried in ADMET prediction studies) suggests moderate lipophilicity, influencing its blood-brain barrier permeability—a critical factor in CNS drug design.

Emerging applications include proteolysis-targeting chimeras (PROTACs), where its bifunctional linker potential is being explored. This connects with the explosive growth in targeted protein degradation literature. As high-throughput screening platforms evolve, 3-Pyridinemethanol, α-ethynyl-α-methyl- continues to feature in fragment-based drug discovery libraries—addressing another hot search trend in pharmaceutical R&D.

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